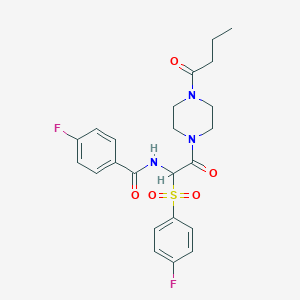

N-(2-(4-丁酰哌嗪-1-基)-1-((4-氟苯基)磺酰基)-2-氧代乙基)-4-氟苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

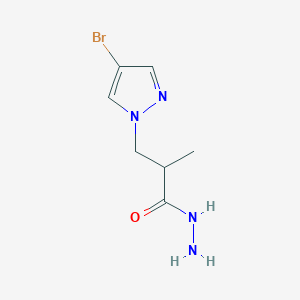

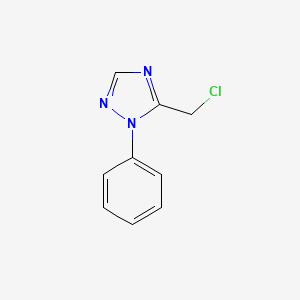

The synthesis of N-(2-(4-butyrylpiperazin-1-yl)-1-((4-fluorophenyl)sulfonyl)-2-oxoethyl)-4-fluorobenzamide involves the incorporation of a piperazine moiety, which is a common feature in pharmacologically active compounds. In the first paper, a series of N-[4-(4-arylpiperazin-1-yl)butyl]-3-methoxybenzamides were synthesized, aiming to improve the affinity and selectivity for dopamine D3 receptors. The synthesis involved replacing a flexible butyl linker with a more conformationally constrained cyclohexyl linker. Although the paper does not directly discuss the synthesis of the compound , it provides insight into the type of structural modifications that can be made to piperazine-containing compounds to alter their binding profiles .

Molecular Structure Analysis

The molecular structure of the compound is not directly analyzed in the provided papers. However, the structure is likely to be similar to the constrained analogues of N-[4-(4-arylpiperazin-1-yl)butyl]-3-methoxybenzamides discussed in the first paper. These compounds contain an arylpiperazine moiety linked to a benzamide group, which is a common structural feature in ligands with affinity for dopamine receptors. The presence of fluorine atoms in the compound suggests that it may have increased binding affinity and metabolic stability due to the strong carbon-fluorine bond .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds, as mentioned in the first paper, include the formation of arylpiperazine linked to a benzamide group. The second paper discusses the use of an ionic liquid medium, 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM]BF4), for the synthesis of novel benzamide derivatives. This method provides advantages such as good yields and mild reaction conditions, which could potentially be applied to the synthesis of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(2-(4-butyrylpiperazin-1-yl)-1-((4-fluorophenyl)sulfonyl)-2-oxoethyl)-4-fluorobenzamide are not directly discussed in the provided papers. However, based on the structural similarities to the compounds in the first paper, it can be inferred that the compound may exhibit high affinity for dopamine D3 receptors. The presence of fluorine atoms could also suggest that the compound has a high degree of lipophilicity, which is an important factor in the ability of drugs to cross the blood-brain barrier .

科学研究应用

Sigma配体亲和性和选择性Sigma受体,尤其是sigma 1和sigma 2亚型,在各种生物过程中起着至关重要的作用,并与癌症和神经系统疾病等疾病有关。研究表明,某些化合物具有很高的亲和力,包括与N-(2-(4-丁酰哌嗪-1-基)-1-((4-氟苯基)磺酰基)-2-氧代乙基)-4-氟苯甲酰胺结构相似的化合物,对sigma 1和sigma 2结合位点都有亲和力。当适当地修饰这些化合物时,它们已被证明对sigma 2结合位点表现出选择性亲和力,这使得它们成为研究sigma受体功能及其潜在治疗应用的宝贵工具(Perregaard et al., 1995)。

抗菌活性与N-(2-(4-丁酰哌嗪-1-基)-1-((4-氟苯基)磺酰基)-2-氧代乙基)-4-氟苯甲酰胺结构相关的化合物已被合成并评估其抗菌特性。这些研究表明,某些修饰可以导致高抗分枝杆菌活性,表明在开发新的抗菌剂方面具有潜在的应用(Yolal et al., 2012)。

血管紧张素II受体成像对血管紧张素II受体(在心血管功能中起关键作用)的研究导致了用于成像这些受体的放射性标记化合物的开发。研究表明,具有与N-(2-(4-丁酰哌嗪-1-基)-1-((4-氟苯基)磺酰基)-2-氧代乙基)-4-氟苯甲酰胺相似的结构特征的化合物具有用于血管紧张素II、AT1受体成像的潜力,为诊断和研究心血管疾病提供了宝贵的工具(Hamill et al., 1996)。

血清素受体结合血清素受体的结合对于了解情绪障碍和开发抗抑郁疗法至关重要。类似于N-(2-(4-丁酰哌嗪-1-基)-1-((4-氟苯基)磺酰基)-2-氧代乙基)-4-氟苯甲酰胺的化合物已被研究其与血清素受体结合的能力,尤其是5-HT1A亚型。这些研究对新型抗抑郁药的开发以及研究血清素系统在情绪调节中的作用具有重要意义(Passchier et al., 2000)。

属性

IUPAC Name |

N-[2-(4-butanoylpiperazin-1-yl)-1-(4-fluorophenyl)sulfonyl-2-oxoethyl]-4-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25F2N3O5S/c1-2-3-20(29)27-12-14-28(15-13-27)23(31)22(26-21(30)16-4-6-17(24)7-5-16)34(32,33)19-10-8-18(25)9-11-19/h4-11,22H,2-3,12-15H2,1H3,(H,26,30) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHUANGALZNVTBY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)N1CCN(CC1)C(=O)C(NC(=O)C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25F2N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

493.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(4-butyrylpiperazin-1-yl)-1-((4-fluorophenyl)sulfonyl)-2-oxoethyl)-4-fluorobenzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl 8-thia-2,5-diazaspiro[3.5]nonane-2-carboxylate 8,8-dioxide](/img/structure/B2520458.png)

![2-(2-Cyclopropylpyrimidin-4-yl)-6,6-dimethyl-2-azaspiro[3.3]heptane](/img/structure/B2520459.png)

![N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2520464.png)

![(E)-4-(Dimethylamino)-N-[[5-(1,1,2,2,2-pentafluoroethyl)-1,2-oxazol-3-yl]methyl]but-2-enamide](/img/structure/B2520466.png)

![2-(2-fluorophenoxy)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2520468.png)

![4-Fluorobicyclo[2.2.2]octan-1-amine](/img/structure/B2520471.png)